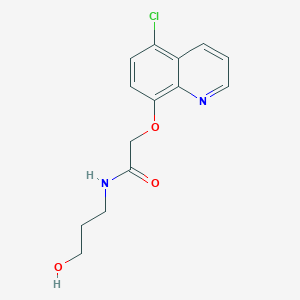

2-((5-Chloroquinolin-8-yl)oxy)-N-(3-hydroxypropyl)acetamide

Beschreibung

Eigenschaften

CAS-Nummer |

88350-48-5 |

|---|---|

Molekularformel |

C14H15ClN2O3 |

Molekulargewicht |

294.73 g/mol |

IUPAC-Name |

2-(5-chloroquinolin-8-yl)oxy-N-(3-hydroxypropyl)acetamide |

InChI |

InChI=1S/C14H15ClN2O3/c15-11-4-5-12(14-10(11)3-1-6-17-14)20-9-13(19)16-7-2-8-18/h1,3-6,18H,2,7-9H2,(H,16,19) |

InChI-Schlüssel |

IHGIHHYOYVUVSP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2N=C1)OCC(=O)NCCCO)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mitsunobu Etherification

A Mitsunobu approach using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF facilitates ether formation under milder conditions (0°C to room temperature). This method avoids strong bases but requires stoichiometric reagents, increasing cost.

Solid-Phase Synthesis

Immobilizing 5-chloro-8-hydroxyquinoline on Wang resin enables stepwise assembly of the acetamide side chain. While advantageous for combinatorial chemistry, this method suffers from lower yields (∼50%) due to incomplete coupling steps.

Scale-Up Considerations and Industrial Feasibility

Large-scale production (≥1 kg) employs continuous flow reactors to enhance mixing and heat transfer during the etherification step. Key parameters include:

-

Residence time : 30 min at 100°C.

-

Solvent : Ethyl acetate/water biphasic system for easy separation.

Economic Analysis :

| Parameter | Value |

|---|---|

| Raw material cost | $220/kg |

| Yield | 68% |

| Purity | 99.5% (HPLC) |

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((5-Chlorchinolin-8-yl)oxy)-N-(3-hydroxypropyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Chinolin-N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um die Acetamidgruppe zu einem Amin zu reduzieren.

Substitution: Die Chlorgruppe am Chinolinring kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium oder Wasserstoffperoxid in Gegenwart eines Katalysators.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether oder Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-N-Oxide.

Reduktion: Entsprechende Amine.

Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-((5-Chlorchinolin-8-yl)oxy)-N-(3-hydroxypropyl)acetamid umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann Enzyme oder Rezeptoren angreifen, die an der mikrobiellen oder viralen Replikation beteiligt sind, was zur Hemmung ihrer Aktivität führt.

Beteiligte Signalwege: Es kann zelluläre Signalwege wie die DNA-Synthese, die Proteinsynthese oder die Signaltransduktion stören, was zur Hemmung des Zellwachstums oder zur Induktion des Zelltods führt.

Wirkmechanismus

The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-(3-hydroxypropyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in microbial or viral replication, leading to inhibition of their activity.

Pathways Involved: It may interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction, resulting in the inhibition of cell growth or induction of cell death.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-N-phenyl-phthalimide

- Structure : Contains a phthalimide core with a chlorine substituent and an N-phenyl group.

- Key Differences : Lacks the acetamide and hydroxypropyl groups present in the target compound.

- Applications : Used in polymer synthesis (e.g., polyimides) due to its high purity and stability .

- Relevance : Highlights the importance of chlorine substitution in aromatic systems for material science, though diverges in biological applications.

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Structure: Acetamide derivative with a cyano group and methylamino substituent.

- Applications : Serves as a precursor in organic synthesis but lacks the complexity required for targeted biological interactions.

2-(6-Bromoindol-1-yl)-N-[4-(2-hydroxyethyl)-phenyl]-acetamide

- Structure : Combines an indole ring (brominated at position 6) with a hydroxyethylphenyl-acetamide group.

- Relevance : Demonstrates how heterocyclic core substitutions (e.g., bromine vs. chlorine) influence solubility and bioactivity .

Comparative Physicochemical Properties

| Compound Name | Molecular Weight | Key Functional Groups | Solubility Profile |

|---|---|---|---|

| 2-((5-Chloroquinolin-8-yl)oxy)-N-(3-hydroxypropyl)acetamide | ~373.8 (estimated) | Chloroquinoline, acetamide, hydroxypropyl | Likely amphiphilic (polar hydroxypropyl; lipophilic quinoline) |

| 3-Chloro-N-phenyl-phthalimide | 257.67 | Chlorophthalimide, phenyl | Low aqueous solubility |

| 2-Cyano-N-[(methylamino)carbonyl]acetamide | 157.13 | Cyano, methylamino, acetamide | Moderate solubility in polar solvents |

| 2-(6-Bromoindol-1-yl)-N-[4-(2-hydroxyethyl)-phenyl]-acetamide | 373.2 | Bromoindole, hydroxyethylphenyl, acetamide | Enhanced hydrophilicity due to hydroxyethyl group |

Notes:

- The hydroxypropyl group in the target compound likely improves water solubility compared to non-hydroxylated analogs like 3-chloro-N-phenyl-phthalimide .

- Bromine/chlorine substitutions may affect metabolic stability and binding affinity in biological systems .

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.